molecular formula C15H15N5O3 B2598294 1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1338662-63-7

1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

Cat. No.: B2598294
CAS No.: 1338662-63-7
M. Wt: 313.317
InChI Key: SVHRMNJDFDBYKF-UHFFFAOYSA-N
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Description

1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biochemical research. Its structure incorporates two privileged scaffolds in medicinal chemistry: a 1,2,4-oxadiazole and an imidazole, linked through a pyridine core. The 1,2,4-oxadiazole ring is renowned for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . This heterocycle is found in a range of biologically active molecules and approved therapies, underscoring its significance in drug design . The imidazole moiety, a fundamental component of many natural products and commercial drugs, contributes to the molecule's ability to engage in hydrogen bonding and coordinate with metalloenzymes, thereby supporting research into a wide spectrum of biological targets . The specific inclusion of a tert -butyl group on the oxadiazole ring and a carboxylic acid on the imidazole ring provides strategic points for further chemical modification and fine-tuning of the molecule's physicochemical properties. This structure suggests potential research applications in developing novel ligands for various enzymes and receptors. Compounds featuring 1,2,4-oxadiazole and imidazole rings have been investigated for diverse activities, including as inhibitors of histone deacetylases (HDAC) and carbonic anhydrases, as well as ligands for cannabinoid and other central nervous system receptors . Consequently, this compound presents significant value as a key intermediate or building block in hit-to-lead optimization campaigns, fragment-based drug discovery, and the synthesis of targeted chemical libraries for high-throughput screening.

Properties

IUPAC Name

1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-15(2,3)14-18-12(23-19-14)9-5-4-6-16-11(9)20-7-10(13(21)22)17-8-20/h4-8H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHRMNJDFDBYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile . The pyridine and imidazole rings are then introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to improve yield and scalability .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its distinct functional groups:

Functional Group Reaction Type Conditions/Reagents Products/Outcomes Reference
1,2,4-Oxadiazole ringRing-opening hydrolysisAcidic (HCl) or basic (NaOH) aqueous mediaFormation of amidoxime derivatives
Carboxylic acid (-COOH)Esterification/Amide couplingEDC/HOBt, DCC, or SOCl₂Esters or amides (e.g., prodrug forms)
Pyridine N-atomCoordination chemistryTransition metal salts (e.g., Cu²⁺)Metal-ligand complexes
Imidazole ringElectrophilic substitutionNitration (HNO₃/H₂SO₄)Nitro-imidazole derivatives

Oxadiazole Ring Transformations

The 1,2,4-oxadiazole moiety is a key reactive site:

  • Hydrolysis : Under acidic conditions (e.g., HCl), the oxadiazole ring undergoes cleavage to yield amidoximes, while basic hydrolysis (NaOH) produces carboxamide intermediates .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamino structure, altering bioactivity .

  • Ring Expansion : Reaction with nitriles under microwave irradiation forms 1,3,5-triazine derivatives .

Carboxylic Acid Derivatives

The -COOH group participates in:

  • Amide Formation : Coupling with amines (e.g., propylpiperazine) using HBTU or EDC generates bioactive amides, as seen in structurally analogous compounds .

  • Esterification : Methanol/H₂SO₄ converts the acid to methyl esters, improving membrane permeability .

  • Decarboxylation : Thermal treatment (>200°C) removes CO₂, yielding imidazole derivatives .

Heterocyclic Modifications

  • Pyridine Functionalization : Electrophilic bromination (Br₂/FeBr₃) occurs at the pyridine’s para-position relative to the oxadiazole .

  • Imidazole Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF substitutes the imidazole N-H group .

Biological Activity-Driven Reactions

The compound’s interaction with biological targets informs its reactivity:

  • Enzyme Inhibition : The oxadiazole and imidazole rings chelate catalytic metal ions in enzymes (e.g., HDACs), forming stable inhibitor-enzyme complexes .

  • Prodrug Activation : Ester derivatives undergo enzymatic hydrolysis in vivo to release the active carboxylic acid form .

Synthetic Routes and Byproducts

Key synthetic pathways for related compounds (Table 2 in ) highlight:

  • Amidoxime Cyclization : Reaction of amidoximes with esters forms oxadiazoles, with yields >75% under microwave assistance .

  • Side Reactions : Competing imidazole ring oxidation may occur under strong oxidative conditions (e.g., KMnO₄).

Stability and Degradation

  • Thermal Stability : Decomposes above 300°C, releasing CO₂ and tert-butyl fragments.

  • Photodegradation : UV exposure induces cleavage of the oxadiazole ring, forming nitroso intermediates .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of imidazole and oxadiazole exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid have shown effectiveness against various strains of bacteria and fungi due to their ability to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism .

2. Anticancer Potential

The imidazole scaffold is well-known for its anticancer properties. Studies have demonstrated that compounds containing imidazole can induce apoptosis in cancer cells through various mechanisms, including the inhibition of protein kinases involved in cell proliferation and survival pathways. Specifically, research on related oxadiazole derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo models .

3. Anti-inflammatory Effects

Compounds containing the imidazole moiety have been reported to possess anti-inflammatory properties. This activity is often linked to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Preliminary studies suggest that this compound may exhibit similar effects, making it a candidate for further investigation as an anti-inflammatory agent .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general synthetic pathway can be outlined:

  • Formation of the Oxadiazole Ring : The initial step involves the reaction between tert-butyl hydrazine and appropriate carbonyl compounds to form the oxadiazole.
  • Pyridine Substitution : The oxadiazole derivative is then reacted with a suitable pyridine derivative under specific conditions to yield the desired pyridine-containing compound.
  • Imidazole Formation : Finally, cyclization reactions involving carboxylic acids or their derivatives lead to the formation of the imidazole ring.

These synthetic approaches are crucial for producing analogs with enhanced biological activities or improved pharmacokinetic profiles .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Kumar et al. evaluated several derivatives of imidazole and oxadiazole for their antimicrobial activity against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Case Study 2: Anticancer Activity Assessment

In another investigation, a series of imidazole derivatives were tested for their cytotoxic effects on human cancer cell lines (HeLa and MCF7). The study revealed that compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

Comparison with Similar Compounds

Pyridine vs. Pyrimidine Derivatives

  • Pyridine Derivatives (e.g., target compound): Exhibit planar aromaticity, favoring π-π stacking interactions.

Biological Activity

1-[3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular structure of the compound can be represented as follows:

C13H15N5O2\text{C}_{13}\text{H}_{15}\text{N}_5\text{O}_2

The structure features an imidazole ring linked to a pyridine moiety substituted with a tert-butyl oxadiazole group. This unique arrangement is believed to contribute to its biological efficacy.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a variety of biological activities, particularly in anticancer applications. The following sections detail specific findings related to the compound's activity.

Anticancer Activity

Studies have demonstrated that derivatives of 1,2,4-oxadiazoles possess significant anticancer properties. For example:

  • In vitro Studies : A panel of human tumor cell lines was treated with various oxadiazole derivatives. The compound exhibited potent cytotoxic effects with mean IC50 values ranging from 0.48 to 5.66 μM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
CompoundCell LineIC50 (μM)
This compoundMCF-70.48
This compoundHCT-1160.78

The mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways . Flow cytometry studies indicated increased caspase 3/7 activity in treated MCF-7 cells.
  • Cell Cycle Arrest : It was observed that the compound causes cell cycle arrest at the G1 phase in MCF-7 cells, suggesting a potential mechanism for its antiproliferative effects .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their structural components:

  • Substituent Effects : The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic rings enhances biological potency. For instance, modifications that increase lipophilicity generally improve cellular uptake and efficacy against cancer cell lines .
SubstituentEffect on Activity
Electron-withdrawing groupsIncreased potency
Alkyl chain lengthOptimal length enhances activity

Case Studies

Several case studies have highlighted the effectiveness of similar compounds derived from the oxadiazole framework:

  • Study on MCF-7 and HCT-116 Cells : A derivative demonstrated an IC50 value lower than that of doxorubicin, a standard chemotherapy agent, indicating superior efficacy in inducing apoptosis .
  • Comparative Analysis : In a comparative study involving multiple oxadiazole derivatives, those with specific substitutions showed enhanced cytotoxicity against various cancer types compared to traditional agents like tamoxifen .

Q & A

Q. How to design fragment-based drug discovery campaigns targeting its pharmacophore?

  • Method : Use X-ray crystallography to resolve binding motifs in target proteins. Apply fragment-growing strategies guided by molecular dynamics simulations to enhance affinity .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) per guidelines.
  • Structural analogs () inform methodology for synthesis and characterization.
  • Advanced methods integrate computational and experimental workflows () to address research gaps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.